molecular formula C13H12Cl2N2 B6149988 2,4-dichloro-6-phenyl-5-(propan-2-yl)pyrimidine CAS No. 225232-32-6

2,4-dichloro-6-phenyl-5-(propan-2-yl)pyrimidine

Cat. No.: B6149988
CAS No.: 225232-32-6
M. Wt: 267.15 g/mol
InChI Key: FCOCUALCRMCFNK-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-phenyl-5-(propan-2-yl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their significant role in various biological processes and are a core structure in many pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-6-phenyl-5-(propan-2-yl)pyrimidine typically involves the reaction of appropriate substituted anilines with chlorinated pyrimidines. One common method includes the use of 2,4-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution reactions with phenyl and isopropyl groups under controlled conditions. The reaction is often facilitated by the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management. Purification steps such as recrystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-phenyl-5-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be involved in Suzuki-Miyaura or Heck coupling reactions to form more complex aromatic systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.

    Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium phosphate, solvents like toluene or ethanol.

Major Products Formed:

  • Substituted pyrimidines with various functional groups depending on the nucleophile used.
  • Complex aromatic systems when involved in coupling reactions.

Scientific Research Applications

2,4-Dichloro-6-phenyl-5-(propan-2-yl)pyrimidine has been explored for its potential in various scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases, including cancer and infectious diseases.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical pathways.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-phenyl-5-(propan-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins.

Comparison with Similar Compounds

    2,4-Dichloro-5-fluoropyrimidine: Similar in structure but with a fluorine atom, used in different pharmaceutical applications.

    2,4-Dichloro-6-methylpyrimidine: Another derivative with a methyl group, used in agrochemical synthesis.

Uniqueness: 2,4-Dichloro-6-phenyl-5-(propan-2-yl)pyrimidine is unique due to its specific substituents, which confer distinct chemical properties and biological activities. Its phenyl and isopropyl groups provide a unique steric and electronic environment, making it a valuable compound for targeted research and development.

Biological Activity

2,4-Dichloro-6-phenyl-5-(propan-2-yl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique molecular structure featuring two chlorine atoms and a phenyl group. This compound has garnered significant attention in medicinal chemistry and pharmacology due to its diverse biological activities, particularly its potential as an antibacterial, anticancer, and anti-inflammatory agent.

Chemical Structure and Properties

The molecular formula of this compound is C11H10Cl2N2. Its structure includes:

  • Chlorine Substituents : Positioned at the 2 and 4 positions of the pyrimidine ring.
  • Phenyl Group : Attached at the 6 position.
  • Isopropyl Group : Located at the 5 position.

This structural diversity contributes to its varied biological activity.

Antibacterial and Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been shown to interact with various bacterial enzymes and metabolic pathways, potentially inhibiting their function. Studies have demonstrated its effectiveness against several strains of bacteria, including E. coli and S. aureus, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cells by inhibiting critical signaling pathways associated with cell proliferation. For instance, it has been noted to inhibit tyrosine kinases, which are often overactive in cancerous cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-70.09Induction of apoptosis
A5490.03Inhibition of tyrosine kinases
Colo-2050.01Modulation of cell cycle progression
A27800.12Inhibition of survival pathways

Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

Table 2: Anti-inflammatory Activity

CompoundIC50 (µM)Target Enzyme
2,4-Dichloro...0.04COX-1
0.04COX-2

The biological activity of this compound is largely attributed to its ability to bind with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound acts as an inhibitor of cytochrome P450 enzymes involved in drug metabolism.
  • Gene Expression Modulation : It influences gene expression through interactions with transcription factors, potentially altering cellular responses to various stimuli .

Case Studies

Several studies have focused on the biological activity of pyrimidine derivatives similar to this compound:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects against various cancer cell lines (MCF-7, HCT116). The results indicated that compounds with similar structures exhibited significant cytotoxicity with IC50 values ranging from 0.01 µM to 0.12 µM .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against seven microbial strains including Klebsiella pneumoniae and Pseudomonas aeruginosa, demonstrating effective inhibition at concentrations between 0.5 µg/mL and 256 µg/mL .

Properties

CAS No.

225232-32-6

Molecular Formula

C13H12Cl2N2

Molecular Weight

267.15 g/mol

IUPAC Name

2,4-dichloro-6-phenyl-5-propan-2-ylpyrimidine

InChI

InChI=1S/C13H12Cl2N2/c1-8(2)10-11(9-6-4-3-5-7-9)16-13(15)17-12(10)14/h3-8H,1-2H3

InChI Key

FCOCUALCRMCFNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(N=C1Cl)Cl)C2=CC=CC=C2

Purity

95

Origin of Product

United States

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